8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline 8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 101948-16-7
VCID: VC6670770
InChI: InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3
SMILES: CC1CC(NC2=C1C=CC=C2Cl)(C)C
Molecular Formula: C12H16ClN
Molecular Weight: 209.72

8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

CAS No.: 101948-16-7

Cat. No.: VC6670770

Molecular Formula: C12H16ClN

Molecular Weight: 209.72

* For research use only. Not for human or veterinary use.

8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline - 101948-16-7

Specification

CAS No. 101948-16-7
Molecular Formula C12H16ClN
Molecular Weight 209.72
IUPAC Name 8-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Standard InChI InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3
Standard InChI Key ALUUXKCPRFXJAA-UHFFFAOYSA-N
SMILES CC1CC(NC2=C1C=CC=C2Cl)(C)C

Introduction

Chemical Structure and Isomerism

The core structure of 8-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline consists of a partially saturated quinoline system. Key features include:

  • Bicyclic framework: A six-membered aromatic ring fused to a five-membered saturated ring containing nitrogen.

  • Substituents: Three methyl groups at positions 2, 2, and 4, and a chlorine atom at position 8.

  • Molecular formula: C12H16ClN\text{C}_{12}\text{H}_{16}\text{ClN}, with a molecular weight of 209.71 g/mol .

Positional isomerism significantly impacts physicochemical and biological properties. For example, the 7-chloro isomer (CAS 1893922-10-5) shares the same molecular formula but differs in chlorine placement . Comparative studies on chlorinated tetrahydroquinolines suggest that halogen position influences electronic distribution, solubility, and bioactivity.

Synthetic Strategies

Chlorination of Tetrahydroquinoline Precursors

A plausible route involves introducing chlorine during the synthesis of the quinoline precursor before hydrogenation. Recent patents describe enantioselective methods for related compounds, such as (R)-2,4-trimethyl-1,2,3,4-tetrahydroquinoline . Adapting these methods could involve:

  • Friedländer synthesis: Condensation of 4-chloroaniline with ketones to form the quinoline backbone.

  • Catalytic hydrogenation: Reduction of the aromatic ring using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 pressure .

  • Chlorination: Electrophilic substitution at position 8 using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2, though regioselectivity must be controlled to avoid positional isomers.

Industrial Considerations

Large-scale production would require optimizing:

  • Temperature: 80–120°C for hydrogenation .

  • Catalyst loading: 5–10% Pd/C\text{Pd/C} by weight.

  • Purification: Chromatography or crystallization to isolate the 8-chloro isomer from mixtures.

Physicochemical Properties

While experimental data for the 8-chloro isomer is lacking, inferences from analogous compounds suggest:

Property8-Chloro-2,2,4-trimethyl-THQ (Predicted)7-Chloro-2,2,4-trimethyl-THQ (CAS 1893922-10-5)
Molecular Weight209.71 g/mol209.71 g/mol
Boiling Point~280–300°CNot reported
SolubilityLow in water; soluble in organic solventsLow in water
LogP (Partition Coefficient)~3.5 (estimated)~3.5 (estimated)

The chlorine atom increases molecular polarity slightly compared to non-halogenated analogs, potentially enhancing interactions with biological targets.

Research Gaps and Future Directions

  • Synthesis Optimization: Developing regioselective chlorination methods to avoid 7-chloro byproducts.

  • Biological Screening: Testing the 8-chloro isomer in models of neurodegeneration and infection.

  • Computational Studies: Molecular docking to predict interactions with targets like antioxidant enzymes or bacterial proteins.

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